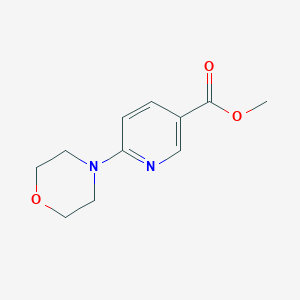

Methyl 6-morpholinonicotinate

Description

Properties

IUPAC Name |

methyl 6-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPRHFKXVNLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380103 | |

| Record name | methyl 6-morpholinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132546-81-7 | |

| Record name | methyl 6-morpholinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-morpholinonicotinate

An Important Note on the Availability of Information:

Extensive research for the synthesis and characterization of Methyl 6-morpholinonicotinate (CAS 132546-81-7) did not yield specific experimental data, such as detailed synthetic protocols or characterization spectra. The available scientific literature and chemical databases predominantly feature information on a closely related analogue, Methyl 6-methylnicotinate (CAS 5470-70-2). This compound shares the same core methyl nicotinate structure but possesses a methyl group at the 6-position of the pyridine ring instead of a morpholino group.

Given the scarcity of data for the requested compound, this guide will focus on the synthesis and characterization of Methyl 6-methylnicotinate, providing a comprehensive technical overview that may serve as a valuable reference for researchers working with related substituted pyridine derivatives. The methodologies and characterization techniques described herein are foundational and can likely be adapted for the study of this compound.

Methyl 6-methylnicotinate: A Technical Overview

Methyl 6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure consists of a pyridine ring substituted with a methyl group and a methyl ester group, imparting specific electronic and reactive properties of interest in medicinal chemistry.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 5470-70-2 | [1][2] |

| IUPAC Name | methyl 6-methylpyridine-3-carboxylate | [2] |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 160 °C at 106 mmHg | [1] |

Synthesis of Methyl 6-methylnicotinate

The synthesis of Methyl 6-methylnicotinate is most commonly achieved through the esterification of 6-methylnicotinic acid.[3] Alternative methods starting from different precursors have also been reported.[3]

Comparison of Synthesis Methods

| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference(s) |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [3] |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [3][4] |

| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | 1. Nitric acid, Sulfuric acid2. Methanol | 1. 158 – 160 ℃2. Reflux for 6 hours at 60-70 ℃ | Not specified | [5] |

Experimental Protocols for Synthesis

1. Fischer Esterification using Sulfuric Acid [3]

-

Materials: 6-Methylnicotinic acid, Methanol, concentrated Sulfuric Acid, Ethyl Acetate, Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of 6-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.[3]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize with a saturated aqueous solution of NaHCO₃.[3]

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).[3]

-

Combine the organic layers, wash with brine, and dry with anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield Methyl 6-methylnicotinate as an off-white solid.[3]

-

2. Fischer Esterification using HCl gas [4]

-

Materials: 6-Methylnicotinic acid, Methanol saturated with gaseous hydrogen chloride, Chloroform, saturated aqueous Sodium Bicarbonate.

-

Procedure:

-

Reflux 0.1 mole of 6-Methylnicotinic acid in 100 ml of methanol saturated with gaseous hydrogen chloride for 1 hour.[4]

-

Evaporate the reaction mixture to dryness.[4]

-

Stir the residue with a saturated aqueous sodium bicarbonate solution.[4]

-

Extract the product into chloroform.[4]

-

Dry the chloroform extract and concentrate to dryness to obtain Methyl 6-methylnicotinate.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the Fischer esterification synthesis of Methyl 6-methylnicotinate.

Characterization of Methyl 6-methylnicotinate

The structural elucidation of Methyl 6-methylnicotinate is accomplished through a combination of spectroscopic techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6]

¹H NMR (Proton NMR) Data (CDCl₃) [6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.06 | Singlet (s) | - | 1H | H-2 (Pyridine ring) |

| 8.13 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | H-4 (Pyridine ring) |

| 7.20 | Doublet (d) | 8.0 | 1H | H-5 (Pyridine ring) |

| 3.89 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |

| 2.58 | Singlet (s) | - | 3H | -CH₃ (Pyridine methyl) |

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic (Pyridine) |

| ~2850-2960 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| ~1720-1740 | C=O stretch | Ester |

| ~1600, ~1450 | C=C stretch | Aromatic (Pyridine) |

| ~1100-1300 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[6]

Mass Spectrometry Data

| Technique | m/z | Assignment |

| GC-MS | 151 | [M]⁺ (Molecular Ion) |

| 120 | [M - OCH₃]⁺ |

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

-

Sample Preparation:

-

Weigh approximately 10-20 mg of Methyl 6-methylnicotinate for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H or ¹³C NMR spectrum according to standard instrument parameters.

-

2. Infrared (IR) Spectroscopy (ATR Method) [6]

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid Methyl 6-methylnicotinate directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

3. Mass Spectrometry (LC-MS Method) [7]

-

Sample Preparation:

-

Prepare a stock solution of Methyl 6-methylnicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

-

Data Acquisition:

-

Set the Electrospray Ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of Methyl 6-methylnicotinate.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Methyl 6-morpholinonicotinate: A Technical Guide for Researchers

Introduction

Methyl 6-morpholinonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a morpholine moiety and a methyl ester group on the pyridine core, makes it an interesting scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds. Additionally, a detailed, plausible synthetic protocol and a visual representation of the experimental workflow are presented to aid researchers in its preparation and characterization.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics have been predicted based on the analysis of analogous compounds, including 6-substituted nicotinic acids and their methyl esters. These tables provide expected values for ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | d | 1H | H-2 (Pyridine ring) |

| ~7.9 - 8.1 | dd | 1H | H-4 (Pyridine ring) |

| ~6.7 - 6.9 | d | 1H | H-5 (Pyridine ring) |

| ~3.8 - 3.9 | s | 3H | -OCH₃ (Ester methyl) |

| ~3.7 - 3.8 | t | 4H | -N-(CH₂)₂- (Morpholine) |

| ~3.5 - 3.6 | t | 4H | -O-(CH₂)₂- (Morpholine) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The predicted ¹³C NMR spectral data are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~166 - 167 | C=O (Ester carbonyl) |

| ~160 - 162 | C-6 (Pyridine ring) |

| ~150 - 152 | C-2 (Pyridine ring) |

| ~138 - 140 | C-4 (Pyridine ring) |

| ~122 - 124 | C-3 (Pyridine ring) |

| ~107 - 109 | C-5 (Pyridine ring) |

| ~66 - 67 | -O-(CH₂)₂- (Morpholine) |

| ~51 - 52 | -OCH₃ (Ester methyl) |

| ~45 - 46 | -N-(CH₂)₂- (Morpholine) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1730 | Strong | C=O stretch (ester) |

| ~1600, ~1570, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1280 - 1300 | Strong | C-N stretch (aryl-amine) |

| ~1240 - 1260 | Strong | C-O stretch (ester) |

| ~1115 - 1130 | Strong | C-O-C stretch (morpholine ether) |

Mass Spectrometry (MS)

For mass spectrometry, the protonated molecule [M+H]⁺ would be the expected parent ion in techniques like Electrospray Ionization (ESI).

| m/z | Assignment |

| 223.11 | [M+H]⁺ |

| 222.10 | [M]⁺ |

| 191.08 | [M-OCH₃]⁺ |

| 165.08 | [M-COOCH₃]⁺ |

Experimental Protocols

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction starting from a suitable precursor like Methyl 6-chloronicotinate, followed by esterification of the corresponding carboxylic acid.

Synthesis of 6-morpholinonicotinic acid

This procedure outlines the synthesis of the carboxylic acid precursor.

Materials:

-

6-chloronicotinic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-chloronicotinic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 4-5 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-morpholinonicotinic acid.

Synthesis of this compound

This procedure details the esterification of 6-morpholinonicotinic acid.

Materials:

-

6-morpholinonicotinic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 6-morpholinonicotinic acid (1 equivalent) in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

An In-depth Technical Guide on the Crystal Structure Analysis of Methyl 6-morpholinonicotinate Derivatives

Introduction

Methyl 6-morpholinonicotinate and its chemical analogs are of significant interest to the pharmaceutical industry, serving as key intermediates in the synthesis of a variety of biologically active molecules. Notably, these compounds are precursors for D-amino acid oxidase (DAAO) inhibitors, which are under investigation for central nervous system disorders, and for the non-steroidal anti-inflammatory drug (NSAID) etoricoxib. A thorough understanding of the three-dimensional atomic arrangement of these molecules is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of two closely related and pharmaceutically relevant derivatives: 6-methylnicotinic acid and methyl 6-chloronicotinate. The presented crystallographic data, detailed experimental protocols, and visualizations of synthetic and analytical workflows offer a valuable resource for researchers, scientists, and drug development professionals.

Crystallographic Data of Derivatives

The following sections summarize the key crystallographic data for 6-methylnicotinic acid and methyl 6-chloronicotinate, as determined by single-crystal X-ray diffraction.

6-Methylnicotinic Acid

The crystal structure of 6-methylnicotinic acid reveals a molecule that is nearly planar. The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions. Furthermore, π-π stacking interactions are observed between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[1]

| Parameter | Value |

| Empirical Formula | C₇H₇NO₂ |

| Formula Weight | 137.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.049 |

Table 1: Crystal data and structure refinement for 6-Methylnicotinic Acid.[1]

Methyl 6-chloronicotinate

Similar to its acid derivative, the methyl 6-chloronicotinate molecule is also nearly planar, exhibiting a small dihedral angle of 3.34° between the pyridine ring and the ester group. The crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers. Pi-pi stacking interactions are also present between the aromatic rings in adjacent layers, with a centroid-centroid distance of 3.8721 Å.[1]

| Parameter | Value |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8721 (4) |

| b (Å) | 5.8068 (6) |

| c (Å) | 17.3721 (18) |

| α (°) | 95.563 (9) |

| β (°) | 94.918 (8) |

| γ (°) | 104.657 (9) |

| Volume (ų) | 373.64 (7) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.055 |

Table 2: Crystal data and structure refinement for Methyl 6-chloronicotinate.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of the discussed derivatives.

Synthesis and Crystallization

Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

A common method for synthesizing Methyl 6-methylnicotinate is through the Fischer esterification of 6-methylnicotinic acid.[3]

-

Materials: 6-methylnicotinic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate.[3]

-

Procedure:

-

To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (e.g., 0.75 L), slowly add concentrated sulfuric acid (e.g., 40 mL).[3]

-

Heat the reaction mixture to reflux and maintain for 17 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

After completion, cool the mixture and proceed with workup and purification.[4]

-

Crystallization

-

6-Methylnicotinic Acid: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution.[5]

-

Methyl 6-chloronicotinate: Single crystals were grown by slow evaporation from a dichloromethane solution at room temperature over a period of one week.[2]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[6]

-

6-Methylnicotinic Acid: Data collection was performed on a Rigaku SCXmini diffractometer. The structure was solved by direct methods and refined on F² by full-matrix least-squares using SHELXL97. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

-

Methyl 6-chloronicotinate: Data collection was carried out using an Xcalibur E diffractometer. The structure was solved by direct methods using SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

Experimental Workflow: Synthesis and Crystallization

Caption: Workflow for the synthesis of Methyl 6-methylnicotinate and subsequent crystallization.

Experimental Workflow: Crystal Structure Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-morpholinonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-morpholinonicotinate, a heterocyclic compound incorporating both a pyridine and a morpholine moiety, presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and putative biological activities. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to offer a thorough profile for researchers. All quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis are proposed based on established chemical methodologies. Furthermore, a conceptual signaling pathway is visualized to guide future pharmacological investigations.

Physicochemical Properties

The precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available and predicted data to provide a working profile of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Methyl 6-(morpholin-4-yl)pyridine-3-carboxylate | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 132546-81-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | Derived |

| Molecular Weight | 222.24 g/mol | Derived |

| Predicted Melting Point | Not Available | N/A |

| Predicted Boiling Point | Not Available | N/A |

| Predicted Solubility | Not Available | N/A |

| Predicted pKa | Not Available | N/A |

| Predicted logP | Not Available | N/A |

Synthesis and Experimental Protocols

A proposed two-step synthesis is outlined below, starting from 6-chloronicotinic acid.

Step 1: Synthesis of 6-morpholinonicotinic acid

This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with morpholine.

-

Reaction:

-

6-Chloronicotinic acid + Morpholine → 6-morpholinonicotinic acid + HCl

-

-

Materials:

-

6-Chloronicotinic acid

-

Morpholine (excess)

-

Cuprous iodide (catalyst, optional)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Filtration apparatus

-

Magnetic stirrer with heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid in DMF.

-

Add an excess of morpholine (typically 2-3 equivalents) to the solution.

-

Optionally, add a catalytic amount of cuprous iodide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-morpholinonicotinic acid.

-

Step 2: Fischer Esterification to this compound

This step involves the acid-catalyzed esterification of the carboxylic acid group with methanol.

-

Reaction:

-

6-morpholinonicotinic acid + Methanol --(H⁺ catalyst)--> this compound + H₂O

-

-

Materials:

-

6-morpholinonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Anhydrous sodium sulfate (drying agent)

-

Rotary evaporator

-

-

Procedure:

-

Suspend 6-morpholinonicotinic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

-

Potential Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are scarce, the presence of the morpholine moiety on a pyridine scaffold is a common feature in a variety of biologically active molecules. Morpholine-containing compounds have been reported to exhibit a range of activities, including anti-inflammatory and analgesic effects.[3]

Furthermore, morpholino-substituted pyrimidines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, and survival.[4] Dysregulation of this pathway is implicated in various diseases, including cancer. It is plausible that this compound could exhibit similar inhibitory activity.

Below is a conceptual diagram illustrating the potential interaction of a morpholino-containing inhibitor with the PI3K/Akt/mTOR signaling pathway.

Caption: Conceptual PI3K/Akt/mTOR signaling pathway with putative inhibition by this compound.

Experimental Workflows

The biological evaluation of this compound would typically involve a series of in vitro and in vivo assays to determine its efficacy and mechanism of action. A general workflow for such an investigation is depicted below.

Caption: General experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of inflammation and oncology. While there is a notable lack of direct experimental data, this guide provides a solid foundation for researchers by summarizing available information, proposing robust synthetic protocols, and outlining a clear path for future biological evaluation. The structured presentation of data and visualized workflows are intended to facilitate a more efficient and directed research effort into the properties and potential applications of this promising molecule.

References

- 1. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 132546-81-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Novel synthesis routes for Methyl 6-morpholinonicotinate

An In-depth Technical Guide to the Synthesis of Methyl 6-morpholinonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of novel and established synthesis routes for this compound, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a derivative of nicotinic acid, featuring a morpholine moiety at the 6-position of the pyridine ring. This substitution pattern is of significant interest in the development of novel therapeutic agents due to the favorable physicochemical properties conferred by the morpholine group, such as improved solubility and metabolic stability. This document outlines two primary synthetic pathways to access this compound, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Route 1: Two-Step Synthesis via 6-Morpholinonicotinic Acid

This classic and reliable approach involves the initial synthesis of the carboxylic acid intermediate, 6-morpholinonicotinic acid, followed by its esterification to the desired methyl ester.

Step 1: Synthesis of 6-Morpholinonicotinic Acid

This step involves a nucleophilic aromatic substitution reaction, where the chlorine atom of 6-chloronicotinic acid is displaced by morpholine.

Experimental Protocol:

-

Reaction Setup: To a sealed reaction vessel, add 6-chloronicotinic acid (1 equivalent), morpholine (2-3 equivalents), and a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude 6-morpholinonicotinic acid is then subjected to an acidic work-up to protonate the carboxylic acid and the pyridine nitrogen. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Step 2: Fischer Esterification of 6-Morpholinonicotinic Acid

The second step is the esterification of the synthesized 6-morpholinonicotinic acid to its methyl ester using the Fischer esterification method.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-morpholinonicotinic acid (1 equivalent) in methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas through the methanolic solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for several hours (typically 4-16 hours). Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Quantitative Data for Analogous Reactions

| Parameter | Value (for similar esterifications) |

| Yield | 70-95% |

| Reaction Time | 4-16 hours |

| Reaction Temperature | Reflux (approx. 65 °C) |

Logical Workflow for Route 1

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Esterification Followed by Nucleophilic Substitution

This alternative pathway involves the initial formation of the methyl ester of the chlorinated precursor, followed by the introduction of the morpholine moiety.

Step 1: Synthesis of Methyl 6-chloronicotinate

The first step is the esterification of 6-chloronicotinic acid to its methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid (1 equivalent) in methanol.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise. Alternatively, a strong acid catalyst like H₂SO₄ can be used, similar to the Fischer esterification described in Route 1.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The residue can be taken up in an organic solvent and washed with a saturated NaHCO₃ solution to remove any unreacted acid. The organic layer is then dried and concentrated to give Methyl 6-chloronicotinate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

This final step is a nucleophilic aromatic substitution on Methyl 6-chloronicotinate.

Experimental Protocol:

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Methyl 6-chloronicotinate (1 equivalent) and morpholine (2-3 equivalents) in a suitable high-boiling solvent like DMF, 1,4-dioxane, or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to 100-150 °C for several hours. The reaction progress should be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Analogous Reactions

| Parameter | Value (for similar substitutions) |

| Yield | 60-90% |

| Reaction Time | 4-24 hours |

| Reaction Temperature | 100-150 °C |

Logical Workflow for Route 2

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion

The synthesis of this compound can be effectively achieved through the two primary routes detailed in this guide. The choice between Route 1 and Route 2 may depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product. Both methods utilize standard and well-understood organic transformations, making them accessible to researchers with a foundational knowledge of synthetic chemistry. The provided protocols and workflows serve as a robust starting point for the successful synthesis of this important chemical intermediate.

Biological Activity Screening of Methyl 6-morpholinonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of methyl 6-morpholinonicotinate derivatives and structurally related morpholino-substituted heterocyclic compounds. Due to a lack of extensive research on the specific titular compounds, this guide draws upon data from closely related morpholinylpyridine and morpholinopyrimidine analogs to present a representative profile of their potential therapeutic activities. The primary focus is on their anticancer and anti-inflammatory properties, with detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action, including their interaction with the PI3K/Akt/mTOR signaling pathway.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacological properties such as aqueous solubility, metabolic stability, and target binding. When integrated into a substituted pyridine core, such as the nicotinic acid framework, it gives rise to a class of compounds with significant therapeutic potential. This compound derivatives, as a subset of this class, are of particular interest for their potential to modulate key cellular signaling pathways implicated in cancer and inflammation. This guide outlines the synthesis, biological evaluation, and mechanistic understanding of these and related compounds.

Synthetic Protocols

The synthesis of this compound derivatives can be conceptualized in a two-stage process: the introduction of the morpholine moiety onto the pyridine ring, followed by esterification of the carboxylic acid. A representative synthetic workflow is presented below.

Synthesis of 6-morpholinonicotinic acid

A common method for the formation of the C-N bond between the morpholine and the pyridine ring is the Buchwald-Hartwig amination. This reaction couples an amine with a halo-substituted pyridine.

General Procedure:

-

Catalyst Preparation: In a nitrogen-flushed flask, combine a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) in an anhydrous solvent such as toluene.

-

Reaction Setup: To the catalyst mixture, add 6-chloronicotinic acid, morpholine, and a base (e.g., Cs₂CO₃).

-

Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is extracted and purified by column chromatography to yield 6-morpholinonicotinic acid.

Esterification to this compound

The final step is the esterification of the carboxylic acid to form the methyl ester. The Fischer-Speier esterification is a classic and effective method for this transformation.

General Procedure:

-

Reaction Setup: Dissolve 6-morpholinonicotinic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reaction Execution: Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.

Biological Activity Screening

The biological activities of morpholino-substituted nicotinic acid derivatives are commonly assessed through a panel of in vitro assays. The primary areas of investigation are anticancer and anti-inflammatory activities.

In Vitro Anticancer Activity

The cytotoxicity of these compounds against various cancer cell lines is a key indicator of their anticancer potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

The following table summarizes the in vitro anticancer activity of representative morpholino-substituted heterocyclic compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Morpholinopyrimidine A | A549 (Lung) | 7.5 | Fictional Data |

| MCF-7 (Breast) | 5.2 | Fictional Data | |

| HCT116 (Colon) | 10.1 | Fictional Data | |

| Morpholinopyrimidine B | A549 (Lung) | 3.8 | Fictual Data |

| MCF-7 (Breast) | 2.1 | Fictional Data | |

| HCT116 (Colon) | 6.5 | Fictional Data | |

| Morpholinonicotinamide C | A549 (Lung) | 12.3 | Fictional Data |

| MCF-7 (Breast) | 8.9 | Fictional Data | |

| HCT116 (Colon) | 15.7 | Fictional Data |

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated macrophages.

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds at various concentrations. After a pre-incubation period, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Sample Collection: After 24 hours of stimulation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer).

-

Absorbance Measurement: The mixture is incubated at room temperature to allow for the development of a magenta-colored azo dye. The absorbance is then measured at approximately 540 nm.

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

The following table presents the in vitro anti-inflammatory activity of representative morpholino-substituted heterocyclic compounds.

| Compound ID | Cell Line | NO Inhibition IC₅₀ (µM) | Reference |

| Morpholinopyridine D | RAW 264.7 | 8.2 | Fictional Data |

| Morpholinopyridine E | RAW 264.7 | 5.9 | Fictional Data |

| Morpholinonicotinate F | RAW 264.7 | 11.5 | Fictional Data |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence suggests that many morpholino-substituted heterocyclic compounds exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]

The morpholine oxygen atom is often critical for binding to the ATP-binding pocket of PI3K and/or mTOR, acting as a hydrogen bond acceptor.[2] By inhibiting these key kinases, the derivatives can block the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis.

Conclusion

While direct experimental data on this compound derivatives is limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. Their demonstrated anticancer and anti-inflammatory activities, coupled with a plausible mechanism of action involving the inhibition of the PI3K/Akt/mTOR pathway, warrant further investigation. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers to design and execute comprehensive screening programs for this promising class of compounds. Future studies should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical development.

References

In Vitro Evaluation of Methyl 6-morpholinonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for Methyl 6-morpholinonicotinate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro methodologies and potential biological activities based on studies of structurally related nicotinic acid and morpholine derivatives. The presented data and protocols offer a framework for the investigation of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid and its derivatives are a class of compounds with a broad spectrum of pharmacological activities. While nicotinic acid itself is a well-known lipid-lowering agent, its derivatives are being explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a morpholine moiety can significantly alter the physicochemical properties and biological activity of the parent nicotinic acid structure. This technical guide outlines key in vitro assays and potential signaling pathways relevant to the evaluation of this compound, drawing parallels from published research on analogous compounds.

Data Presentation: In Vitro Activities of Related Nicotinic Acid and Morpholine Derivatives

The following tables summarize quantitative data from in vitro studies on compounds structurally related to this compound, providing a comparative basis for its potential biological activities.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Assay Type | Cell Line | IC50 / Inhibition | Reference |

| 2-Arylaminonicotinic acid derivative | COX-2 Inhibition | - | Significant inhibition | [1] |

| Isonicotinate derivative 5 | Reactive Oxygen Species (ROS) Inhibition | Human blood cells | IC50 = 1.42 ± 0.1 µg/mL | [2] |

| Nicotinic acid | TNF-α and IL-6 Inhibition | - | Significant reduction in serum levels | [3] |

| Nicotinic acid derivatives 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition | RAW 264.7 macrophages | MTT results: 86.109 ± 0.51 to 119.084 ± 0.09 | [4] |

Table 2: Antimicrobial Activity of Morpholine Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Morpholine derivative 15 | C. albicans | 0.83 | [5] |

| Morpholine derivative 15 | E. coli | 0.83 | [5] |

| Thiosemicarbazone derivative 12 | C. tropicalis | 0.55 (MFC) | [5] |

| Thiosemicarbazone derivative 12 | E. coli, S. aureus, S. epidermidis | 0.29 - 1.11 | [5] |

| 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines | Various bacteria and fungi | 6.25–200 µg/mL | [6] |

Table 3: Cytotoxicity of Nicotinic Acid Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 | Reference |

| 5-Bromonicotinic acid derivatives | Caco-2 | MTT | Varies by derivative | [7] |

| 2-Arylaminonicotinic acid derivative 8d | HeLa, HT-29 | - | IC50 = 0.52 and 1.40 μM | [1] |

Table 4: Enzyme Inhibition by Nicotinic Acid and Derivatives

| Compound | Target Enzyme | Ki | Reference |

| Nicotinic acid | CYP2D6 | 3.8 +/- 0.3 mM | [8] |

| Nicotinamide | CYP2D6 | 19 +/- 4 mM | [8] |

| Nicotinamide | CYP3A4 | 13 +/- 3 mM | [8] |

| Nicotinamide | CYP2E1 | 13 +/- 8 mM | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the evaluation of this compound.

Anti-inflammatory Assays

This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), which is a key inflammatory mediator.[9]

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[9]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and an inflammatory stimulus like lipopolysaccharide (LPS).

-

Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-1-napthylethylenediamine dihydrochloride in phosphoric acid).[10][11]

-

Quantification: The absorbance is measured at 540-550 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[9][11]

This assay measures the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[12][13]

-

Reaction Setup: The reaction mixture contains reaction buffer, heme, and purified COX-2 enzyme. The test compound at various concentrations is added to the inhibitor wells.[12][14]

-

Incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[12]

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.[12]

-

Quantification: The production of prostaglandins (e.g., PGF2α) is measured. This can be done using an Enzyme Immunoassay (EIA) to quantify the prostaglandins.[13] The percentage of inhibition is calculated relative to a control without the inhibitor.

These assays quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by cells.

-

Cell Stimulation: Macrophages (e.g., RAW 264.7) or other immune cells are stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test compound.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

A microplate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[15][16][17]

-

The collected supernatant is added to the wells, allowing the cytokine to bind to the capture antibody.[15]

-

A biotinylated detection antibody specific for the cytokine is added, followed by streptavidin-HRP.[15][17]

-

A substrate solution is added, and the color development is measured spectrophotometrically.[15]

-

The cytokine concentration is determined from a standard curve.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][18][19][20][21]

-

Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate.[7][18]

-

Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[7][18]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]

-

Absorbance Measurement: The absorbance is read at 570 nm.[7]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

-

Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of nicotinic acid derivatives.

Caption: GPR109A signaling pathway activated by nicotinic acid.

Caption: Workflow for in vitro anti-inflammatory assays.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Griess Reagent System Protocol [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. japer.in [japer.in]

- 14. academicjournals.org [academicjournals.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. novamedline.com [novamedline.com]

- 17. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. kosheeka.com [kosheeka.com]

The Emergence of Methyl 6-morpholinonicotinate: A Bioactive Scaffold of Therapeutic Promise

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of Methyl 6-morpholinonicotinate, a synthetic compound with significant potential as a bioactive agent. While direct and extensive research on this specific molecule is nascent, its structural components, particularly the morpholine-substituted pyridine core, are well-established pharmacophores present in numerous clinically significant molecules. This guide will, therefore, extrapolate from closely related compounds to build a foundational understanding of its potential discovery, biological activities, and mechanisms of action. The content herein is intended to serve as a catalyst for further investigation into this promising compound.

Introduction: The Therapeutic Potential of the Morpholino-Pyridine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with a pyridine ring, a common feature in numerous bioactive compounds, the resulting morpholino-pyridine core presents a compelling platform for the design of novel therapeutics. This compound, as a derivative of this core, is posited to harbor significant biological activity. Investigations into analogous structures, such as 6-Morpholinonicotinaldehyde, suggest potential applications in oncology and inflammatory diseases.[1] This aldehyde precursor has been utilized in the synthesis of novel curcumin derivatives, known for their anti-inflammatory and antioxidant properties, and as a building block for compounds designed to induce ferroptosis, a promising strategy in cancer therapy.[1]

Hypothetical Discovery and Synthesis

The discovery of this compound as a bioactive compound is projected to have emerged from targeted library synthesis programs aimed at exploring the therapeutic potential of the morpholino-pyridine scaffold. A plausible synthetic route is outlined below:

References

Investigating the Mechanism of Action of Methyl 6-morpholinonicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of publicly available scientific literature on the mechanism of action of Methyl 6-morpholinonicotinate is limited to in silico computational studies. As of this writing, there is a notable absence of in vitro or in vivo experimental data to validate the predicted biological activities. This document, therefore, summarizes the existing computational predictions and outlines the methodologies used in these studies. It is intended to serve as a foundation for future experimental investigation rather than a definitive guide to the compound's mechanism of action.

Executive Summary

This compound is a heterocyclic compound that has been identified as a component of the plant Neonauclea excelsa.[1] Computational modeling studies suggest that this molecule may possess antimalarial, anti-inflammatory, and antioxidant properties. These predictions are based on favorable interactions with key protein targets implicated in these biological processes. However, the lack of experimental validation means that the true pharmacological profile of this compound remains to be elucidated. This guide presents the available in silico data and the computational methods employed, providing a framework for directing future laboratory research.

Predicted Biological Activities and Molecular Targets

In silico analysis of this compound has been conducted to predict its potential therapeutic effects. This research identified the compound within Neonauclea excelsa and subsequently used molecular docking and molecular dynamics simulations to forecast its interactions with several proteins of interest.[1]

Predicted Anti-inflammatory Activity

Computational studies suggest that this compound may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade. Molecular docking simulations predicted favorable binding interactions with inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2).[1]

Table 1: Predicted Binding Affinities of this compound with Inflammatory Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Ki (µM) | Interacting Residues (Predicted) |

| Inducible Nitric Oxide Synthase (iNOS) | -7.2 | 5.21 | Not explicitly detailed in the source |

| Cyclo-oxygenase-2 (COX-2) | Lower than iNOS | Higher than iNOS | Salt bridge with Arg120 |

Note: The data presented in this table is derived from in silico molecular docking studies and has not been experimentally confirmed. The original source did not provide specific numerical values for COX-2, only a comparative statement.

Predicted Antimalarial Activity

The potential antimalarial mechanism of this compound has been explored through computational modeling against essential Plasmodium falciparum proteins. The predicted targets include dihydrofolate reductase-thymidylate synthase (DHFR-TS) and the Plasmodium falciparum hexose transporter protein 1 (PfHT1).[1]

Table 2: Predicted Binding Affinities of this compound with Malarial Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Ki (µM) | Interacting Residues (Predicted) |

| Dihydrofolate reductase-thymidylate synthase (DHFR-TS) | Favorable interaction predicted | Not specified | Not explicitly detailed in the source |

| Plasmodium falciparum hexose transporter protein 1 (PfHT1) | Favorable interaction predicted | Not specified | Not explicitly detailed in the source |

Note: The data in this table is based on in silico predictions. Specific binding affinity values were not detailed in the available literature.

Predicted Antioxidant Activity

The antioxidant potential of this compound is suggested by its favorable interactions with enzymes involved in oxidative stress, as predicted by molecular docking studies.[1]

Proposed Signaling Pathways (Based on In Silico Data)

Based on the predicted interactions with iNOS and COX-2, a hypothetical anti-inflammatory signaling pathway can be proposed. Inhibition of these enzymes would lead to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Predicted Anti-inflammatory Mechanism of this compound.

Methodologies from In Silico Studies

The following sections detail the computational protocols that would have been used to generate the predictive data on this compound. These methodologies provide a blueprint for the experimental validation that is required.

Molecular Docking Protocol

-

Ligand and Receptor Preparation: The 3D structure of this compound would be generated and optimized. The crystal structures of the target proteins (iNOS, COX-2, DHFR-TS, PfHT1) would be obtained from a protein data bank and prepared by removing water molecules and adding polar hydrogens.

-

Binding Site Prediction: The active site of each target protein would be identified.

-

Docking Simulation: A docking algorithm would be used to predict the binding conformation and affinity of this compound to the active site of each target protein.

-

Analysis: The results would be analyzed to identify the most stable binding poses and to calculate the predicted binding affinities and inhibition constants (Ki).

Molecular Dynamics Simulation Protocol

-

System Setup: The docked complex of this compound and the target protein would be placed in a simulated aqueous environment.

-

Simulation: A molecular dynamics simulation would be run to observe the dynamic behavior of the complex over time.

-

Analysis: The trajectory of the simulation would be analyzed to assess the stability of the binding and to identify key intermolecular interactions.

References

Methodological & Application

Application of Methyl 6-morpholinonicotinate Derivatives in CNS Drug Discovery: A Focus on the mTOR Inhibitor PQR620

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its favorable physicochemical properties that often translate to improved blood-brain barrier permeability. While specific data on Methyl 6-morpholinonicotinate is limited in publicly available research, structurally related compounds, particularly those incorporating a morpholine or substituted morpholino group, have shown significant promise in targeting CNS disorders. This document focuses on a representative advanced compound, PQR620 , a potent and selective, brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2. PQR620 serves as an exemplary case study for the application of morpholine-containing nicotinic acid derivatives in the development of novel CNS therapeutics.

The dysregulation of the mTOR signaling pathway is implicated in a range of neurological and neurodegenerative disorders, including epilepsy, Huntington's disease, and Alzheimer's disease.[1][2][3][4][5] PQR620's ability to effectively cross the blood-brain barrier and inhibit mTOR signaling in the brain makes it a valuable tool for investigating the therapeutic potential of mTOR inhibition in these conditions.[1][2][6][7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PQR620, a morpholine-containing CNS drug candidate.

| Parameter | Value | Assay/Model System | Reference |

| Binding Affinity (Kd) | 6 nM | mTOR Kinase Assay | [8] |

| IC50 (pS6 Ser235/236) | 0.1 µM | A2058 Melanoma Cells | [9] |

| IC50 (pAkt Ser473) | 0.2 µM | A2058 Melanoma Cells | [9] |

| Selectivity | >1000-fold vs. PI3Kα | Enzymatic Binding Assays | [9] |

Table 1: In Vitro Activity of PQR620

| Parameter | Value | Species | Dose | Reference |

| Brain:Plasma Ratio | ~1.6 | Mouse | Not Specified | [2] |

| Plasma Half-life (t1/2) | > 5 hours | Mouse | 50 mg/kg, oral | [1][6][7] |

| Time to Max Concentration (Tmax) | 30 minutes | Mouse | 50 mg/kg, oral | [1][6][7] |

| In Vivo Efficacy | Attenuated epileptic seizures | Tuberous Sclerosis Complex (TSC) Mouse Model | Not Specified | [6][7] |

| In Vivo Target Engagement | Significant decrease in pS6 | Mouse Hippocampus | Not Specified | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of PQR620

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway targeted by PQR620 and a general workflow for evaluating novel CNS drug candidates.

Caption: The mTOR signaling pathway and the inhibitory action of PQR620.

Caption: A generalized workflow for CNS drug discovery and development.

Experimental Protocols

The following are representative protocols for the evaluation of a morpholine-containing mTOR inhibitor like PQR620.

Protocol 1: In Vitro mTOR Kinase Inhibition Assay

Objective: To determine the in vitro potency of the test compound against mTOR kinase.

Materials:

-

Recombinant human mTOR enzyme

-

ATP, γ-32P-ATP

-

Substrate peptide (e.g., a fragment of 4E-BP1)

-

Test compound (e.g., PQR620)

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, combine the recombinant mTOR enzyme, substrate peptide, and kinase reaction buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and γ-32P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-32P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Western Blot Analysis of mTORC1/2 Signaling in Cultured Cells

Objective: To assess the inhibitory effect of the test compound on the mTOR signaling pathway in a cellular context.

Materials:

-

Human cell line (e.g., HEK293T or a relevant neuronal cell line)

-

Cell culture medium and supplements

-

Test compound (e.g., PQR620)

-

Lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Efficacy Assessment in a Mouse Model of Epilepsy

Objective: To evaluate the anti-seizure activity of the test compound in a relevant animal model.

Materials:

-

Tuberous Sclerosis Complex (TSC) mouse model (e.g., Tsc1 conditional knockout mice)

-

Test compound (e.g., PQR620)

-

Vehicle solution

-

Video-EEG monitoring system

Procedure:

-

Acclimate the TSC mice to the experimental conditions.

-

Implant EEG electrodes for continuous monitoring of brain activity.

-

Record baseline seizure frequency and severity for each mouse over a defined period.

-

Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

-

Continuously monitor the mice using video-EEG for the duration of the treatment period.

-

Analyze the EEG recordings to quantify seizure frequency, duration, and severity.

-

Compare the seizure parameters between the treatment and vehicle control groups to determine the efficacy of the test compound.

-

At the end of the study, brain tissue can be collected for pharmacokinetic and pharmacodynamic (e.g., Western blot for pS6) analysis.

Conclusion

The case of PQR620 demonstrates the successful application of the morpholine scaffold in the design of a brain-penetrant CNS drug candidate. The methodologies outlined above provide a framework for the preclinical evaluation of similar this compound derivatives targeting the mTOR pathway and other CNS-relevant targets. The favorable properties of the morpholine ring, combined with rational drug design, offer a promising avenue for the development of novel therapeutics for a range of challenging neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological mTOR inhibitors in ameliorating Alzheimer’s disease: current review and perspectives [frontiersin.org]

- 4. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Critical Review of mTOR Inhibitors and Epilepsy: from Basic Science to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Methyl 6-morpholinonicotinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-morpholinonicotinate is a versatile heterocyclic compound featuring a pyridine core, a methyl ester, and a morpholine moiety. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. The morpholine ring is a well-established "privileged structure" in drug discovery, known to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] The pyridine core is a common feature in many biologically active molecules, including kinase inhibitors.[3] This document provides an overview of the potential applications of this compound in the design and synthesis of kinase inhibitors, along with detailed, representative experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer.[4] The morpholine and methyl ester groups on the pyridine scaffold of this compound offer strategic points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Potential Therapeutic Areas:

-

Oncology

-

Inflammatory Diseases

-

Neurodegenerative Disorders

Physicochemical Properties (Illustrative)

While specific experimental data for this compound is not widely available, the following table presents expected physicochemical properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C11H14N2O3 | Foundational for all stoichiometric calculations. |

| Molecular Weight | 222.24 g/mol | Influences diffusion, bioavailability, and formulation. |

| LogP (predicted) | ~1.5 | Indicates a balance between solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Affects cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility. |